BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-
Benzenesulfonyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Benzenesulfonyl-m-
Compound Name: o
phenylenediamine

Cat. No.: B108673

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

IUPAC Name: N-(3-aminophenyl)benzenesulfonamide
CAS Numbers: 80-21-7, 104997-09-3

Chemical Formula: C12H12N202S

Molecular Weight: 248.30 g/mol

Synonyms: 3-Amino-N-phenylbenzenesulfonamide, 3-Aminobenzenesulfonanilide,
Metanilanilide

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of N-(3-
aminophenyl)benzenesulfonamide is presented below. This data is crucial for its identification,
purification, and structural elucidation.
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Property Value Reference
White to off-white crystalline

Appearance _ [1]
solid

_ _ 117-121 °C (for the related

Melting Point ) [2]

methanesulfonamide)
- Soluble in water and various
Solubility [1]

organic solvents

H NMR (CDCls, 400 MHz)

0 7.75-7.68 (m, 5H), 7.61 (s,
1H), 7.56 (s, 1H), 7.43-7.36
(m, 2H), 7.26 (d, J = 8.8 Hz,
1H), 7.16 (d, J = 7.6 Hz, 2H),
2.30 (s, 3H) (for a related N-

arylbenzenesulfonamide)

[1]

13C NMR (CDCls, 100 MHz)

6 143.9, 138.0, 136.0, 130.0,
129.7, 127.3, 113.1, 110.7,
106.6, 55.3, 21.5 (for a related

N-arylbenzenesulfonamide)

[1]

IR (KBr, cm™1)

3390-3323 (N-H asymm),
3279-3229 (N-H symm),
1344-1317 (SO2 asymm),
1187-1147 (SO2 symm), 924—
906 (S-N) (typical ranges for

arylsulfonamides)

[3]

Mass Spectrum (EI)

Molecular lon (M*) expected at
m/z 248.06

Note: Specific spectroscopic data for N-(3-aminophenyl)benzenesulfonamide was not available

in the searched literature. The provided NMR data is for a closely related N-

arylbenzenesulfonamide and typical IR ranges are given for arylsulfonamides.

Synthesis and Experimental Protocols
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N-(3-aminophenyl)benzenesulfonamide can be synthesized via the reaction of m-
phenylenediamine with benzenesulfonyl chloride. The following is a general experimental
protocol based on standard procedures for the synthesis of sulfonamides.

Reaction Scheme:

m-Phenylenediamine +

N-(3-aminophenyl)benzenesulfonamide
—>
Benzenesulfonyl Chloride

Click to download full resolution via product page
Caption: Synthesis of N-(3-aminophenyl)benzenesulfonamide.
Materials:
e m-Phenylenediamine
e Benzenesulfonyl chloride
¢ Pyridine or other suitable base
» Dichloromethane or other suitable solvent
e Hydrochloric acid (HCI)
e Sodium bicarbonate (NaHCO3)
¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
e Solvents for recrystallization (e.g., ethanol/water)
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve m-phenylenediamine in a suitable solvent
such as dichloromethane. Add a base, like pyridine, to the solution. The base acts as a
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scavenger for the HCI generated during the reaction.

» Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the stirred
solution of m-phenylenediamine and base. The reaction is typically carried out at room
temperature or cooled in an ice bath to control the exothermic reaction.

e Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) until the starting materials are consumed.

o Work-up:

o Once the reaction is complete, wash the reaction mixture with dilute HCI to remove excess
pyridine and any unreacted m-phenylenediamine.

o Subsequently, wash with a saturated solution of sodium bicarbonate to neutralize any
remaining acid.

o Wash with brine (saturated NaCl solution).
o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 Purification:

o Filter the drying agent and evaporate the solvent under reduced pressure to obtain the
crude product.

o The crude N-(3-aminophenyl)benzenesulfonamide can be purified by recrystallization from
a suitable solvent system, such as ethanol/water, to yield the pure product.

Potential Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range
of biological activities. While specific studies on N-(3-aminophenyl)benzenesulfonamide are
limited in the available literature, its structural motifs suggest potential interactions with key
biological targets, particularly in the context of drug development.

Dihydropteroate Synthase (DHPS) Inhibition
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Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme
in the bacterial folate synthesis pathway.[4] This pathway is crucial for the biosynthesis of
nucleic acids, and its inhibition leads to a bacteriostatic effect.[4] The general mechanism
involves the sulfonamide acting as a competitive inhibitor of the natural substrate, p-
aminobenzoic acid (pABA).[5][6]

(p-Aminobenzoic Acid (PABA)

Gjihydropterin Pyrophosphate (DHPPP) Dihydropteroate Synthase (DHPS) Catalyzes Dihydropteroate
Competitively Inhibits ____==

N-(3-aminophenyl)benzenesulfonamide

Click to download full resolution via product page

Caption: Competitive inhibition of DHPS by sulfonamides.

Carbonic Anhydrase (CA) Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a
family of metalloenzymes involved in various physiological processes, including pH regulation
and CO: transport.[7][8][9] Certain CA isoforms, such as CA IX and CA XIlI, are overexpressed
in various cancers and are considered important targets for anticancer drug development.[7][8]
The inhibitory mechanism typically involves the sulfonamide group coordinating to the zinc ion
in the active site of the enzyme.

Wnt/B-catenin Signaling Pathway Modulation

The Wnt/B-catenin signaling pathway is a critical regulator of cell proliferation, differentiation,
and survival.[10][11] Its dysregulation is implicated in the development and progression of
numerous cancers.[12][13] Some small molecules, including certain sulfonamide-containing
compounds, have been identified as inhibitors of this pathway.[10] These inhibitors can act at
various points in the pathway, such as by disrupting the interaction between (-catenin and its
transcriptional co-activators.
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Caption: Potential inhibition point in the Wnt/3-catenin pathway.
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Applications in Drug Development

The structural features of N-(3-aminophenyl)benzenesulfonamide make it a versatile scaffold in
medicinal chemistry. Its potential to interact with multiple biological targets, as outlined above,
suggests its utility as a lead compound for the development of novel therapeutics in areas such
as:

» Antibacterials: By targeting DHPS, derivatives of this compound could be developed as
novel antibiotics.

e Anticancer Agents: Inhibition of carbonic anhydrases (especially tumor-associated isoforms)
and the Wnt/[3-catenin pathway are promising strategies in oncology.

» Other Therapeutic Areas: The diverse biological activities of sulfonamides suggest potential
applications in treating other conditions, including inflammatory diseases and neurological
disorders.

Further research, including detailed biological screening and structure-activity relationship
(SAR) studies, is warranted to fully elucidate the therapeutic potential of N-(3-
aminophenyl)benzenesulfonamide and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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